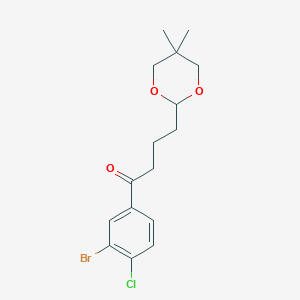

3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a halogenated aromatic ketone featuring a 5,5-dimethyl-1,3-dioxane ring attached to a butyrophenone backbone. The compound’s structure includes bromine and chlorine substituents at the 3' and 4' positions of the aromatic ring, respectively. The 5,5-dimethyl-1,3-dioxane moiety contributes to steric bulk and may improve metabolic stability in bioactive molecules .

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrClO3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-13(18)12(17)8-11/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWLMHMBRSJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646071 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-23-8 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

The primary method for synthesizing 3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is through electrophilic aromatic substitution (EAS). This method typically involves the following steps:

Bromination : The starting material, often a substituted phenyl compound, is treated with bromine or a brominating agent in the presence of a Lewis acid catalyst (such as FeBr₃) to introduce the bromine atom at the para position relative to the functional group.

Chlorination : Following bromination, chlorination can be achieved using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂). The chlorination step is critical for achieving the desired substitution pattern on the aromatic ring.

Formation of the Dioxane Ring : The dioxane moiety can be synthesized via a reaction between an appropriate carbonyl compound and a diol under acidic conditions, leading to the formation of the cyclic structure.

Condensation Reactions

Another effective method for synthesizing this compound is through condensation reactions involving:

- Aldol Condensation : This involves the reaction of aldehydes or ketones with dioxane derivatives under basic conditions to form larger β-hydroxy ketones, which can then undergo dehydration to yield the desired butyrophenone structure.

Reaction Conditions and Optimization

Reaction Conditions

The synthesis of this compound requires careful control of several parameters:

| Parameter | Recommended Conditions |

|---|---|

| Temperature | 25°C - 50°C |

| Solvent | Dichloromethane or Acetone |

| Reaction Time | 2 - 6 hours |

| Catalyst | Lewis acid (e.g., AlCl₃ or FeBr₃) |

Yield and Purity

The yield of the final product can vary based on the specific conditions used during synthesis. Typical yields range from 60% to over 90%, depending on purification methods employed post-reaction (such as recrystallization or chromatography).

Characterization Techniques

Characterization of synthesized this compound is essential for confirming its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure and confirms the presence of specific functional groups.

Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of the compound.

Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Oxidized derivatives of the dioxane ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated aromatic ring allows for further functionalization through various substitution reactions.

Biology and Medicine

This compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the dioxane ring and halogen atoms can influence the compound’s biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which 3’-Bromo-4’-chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance binding affinity through halogen bonding, while the dioxane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Halogen Effects : Bromine at the 3' position in the target compound increases molecular weight and polarizability compared to chloro analogs. Bromine’s superior leaving-group ability may facilitate nucleophilic aromatic substitution or cross-coupling reactions .

- Substituent Positioning : The 3'-Br/4'-Cl arrangement creates distinct electronic effects (e.g., para-directing Cl vs. meta-directing Br), influencing regioselectivity in further functionalization .

Physicochemical Properties

- Boiling/Melting Points : The 2'-chloro analog (CAS 898785-86-9) has a documented boiling point of 374.4°C, while data for the target compound remains unrecorded. Bromine’s larger atomic radius likely increases boiling point relative to chloro derivatives .

- Solubility: The 5,5-dimethyl-1,3-dioxane ring improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-halogenated analogs .

Pharmacological and Industrial Relevance

- Drug Development : Halogenated dioxane-containing compounds are explored for antimicrobial and anticancer activities. The target compound’s dual halogenation may synergize with biological targets .

- Material Science: Derivatives like 2',6'-dichloro-butryophenone (CAS 898756-99-5) are intermediates in dye synthesis (e.g., benzophenone-based UV absorbers) .

Q & A

Basic: What are the established synthetic routes for 3'-Bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and what key reaction conditions influence yield?

The synthesis typically involves sequential halogenation and coupling reactions. A common approach includes:

- Halogenation : Bromination and chlorination of precursor aromatic rings using agents like N-bromosuccinimide (NBS) or Cl₂ under catalytic conditions (e.g., FeCl₃) to achieve regioselectivity .

- Coupling Reactions : The 5,5-dimethyl-1,3-dioxane moiety is introduced via nucleophilic substitution or acid-catalyzed coupling. For example, Cs₂CO₃ in DMF at 130°C facilitates aryl ether formation, as demonstrated in analogous dioxane-containing compounds .

- Purification : Recrystallization from CH₂Cl₂/EtOAc mixtures improves purity (>95%) and yield (51% in similar systems) .

Key Conditions : Temperature control (e.g., 130°C for coupling), stoichiometric ratios (2:1 excess of halogenating agents), and inert atmospheres prevent side reactions.

Advanced: How can researchers optimize the regioselectivity of bromination and chlorination in this compound?

Regioselectivity is governed by:

- Directing Groups : Electron-donating groups (e.g., methoxy) on the aromatic ring direct electrophilic substitution. For example, meta-bromination is favored in the absence of strong ortho/para-directing substituents .

- Catalysts : Lewis acids like AlCl₃ or FeBr₃ enhance halogen positioning by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving selectivity .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures may shift to thermodynamic products.

Validation : Use HPLC and ¹H/¹³C NMR to confirm regiochemistry .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and dioxane methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~200 ppm) and quaternary carbons .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₆H₁₉BrClO₃) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced: What strategies resolve contradictions in reported biological activities of similar butyrophenones?

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via HPLC and elemental analysis .

- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) affect activity. Standardize protocols using controls like indomethacin .

- Structural Analogues : Compare with halogen-substituted analogues (e.g., 3’-Cl vs. 3’-Br derivatives) to isolate electronic vs. steric effects .

Example : A study showed 3’-Br derivatives induced apoptosis in breast cancer cells, while 3’-Cl analogues were inactive, highlighting halogen-dependent mechanisms .

Basic: How does the 5,5-dimethyl-1,3-dioxane moiety influence reactivity and stability?

- Steric Shielding : The dioxane’s rigid, bicyclic structure protects adjacent carbonyl groups from nucleophilic attack, enhancing stability in acidic/alkaline conditions .

- Solubility : The moiety increases hydrophilicity, improving aqueous solubility for biological assays .

- Synthetic Utility : Acts as a masked diol, enabling post-synthetic modifications (e.g., acid hydrolysis to regenerate hydroxyl groups) .

Advanced: What challenges arise in achieving enantiomeric purity, and what resolution methods apply?

- Chiral Centers : The dioxane ring and butyrophenone backbone may introduce stereoisomerism.

- Resolution Methods :

- Chiral HPLC : Use cellulose-based columns to separate enantiomers .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize distinct salts .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., (R)-4-phenyl-2-oxazolidinone) during coupling steps, as shown in related syntheses .

Advanced: How can computational methods predict biological targets or metabolic pathways?

- Molecular Docking : Simulate binding to enzymes (e.g., COX-1/2) using software like AutoDock. Compare binding energies with known inhibitors .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- Metabolism Prediction : Tools like SwissADME predict cytochrome P450 interactions and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.